molecular formula C10H9FN2O B13575309 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole

5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole

Cat. No.: B13575309
M. Wt: 192.19 g/mol
InChI Key: BERYZCLAVGOBPU-UHFFFAOYSA-N
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Description

5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole is a specialized chemical scaffold designed for advanced medicinal chemistry and drug discovery research. As part of the isoxazole heterocycle family, this compound serves as a versatile precursor for developing novel bioactive molecules . Isoxazole derivatives are recognized in scientific literature for their broad spectrum of biological activities, including significant immunomodulatory, anti-inflammatory, and potential anticancer properties . The structural motif of the 5-aminoisoxazole core is a key pharmacophore in several therapeutic agents, and its modification with specific aryl substitutions, such as the 2-fluoro-6-methylphenyl group in this compound, allows researchers to fine-tune electronic properties, lipophilicity, and binding affinity to biological targets . This enables the exploration of structure-activity relationships (SAR) in the design of new enzyme inhibitors or receptor modulators. The compound's primary research value lies in its role as a building block for synthesizing more complex molecules aimed at investigating immune system regulation and inflammatory pathways . Its mechanism of action in research settings is often associated with the modulation of key signaling pathways, such as the inhibition of cytokine production (e.g., TNF-α) or the induction of pro-apoptotic factors in specific cell lines, as observed with structurally similar analogues . This product is intended for use in laboratory research to facilitate the synthesis and biological evaluation of new chemical entities. 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole is supplied with high purity and is strictly for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

3-(2-fluoro-6-methylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9FN2O/c1-6-3-2-4-7(11)10(6)8-5-9(12)14-13-8/h2-5H,12H2,1H3

InChI Key

BERYZCLAVGOBPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)C2=NOC(=C2)N

Origin of Product

United States

Preparation Methods

Route via Nitrile Oxide Cycloaddition

Methodology:

Research Findings:

  • Reaction of chloroximes with trifluoromethylated alkenes or alkynes in the presence of bases like NaHCO₃ yields regioselective formation of trifluoromethyl-substituted isoxazoles (Reference).
  • The process involves the formation of nitrile oxides, which then undergo cycloaddition with the aromatic alkyne bearing the 2-fluoro-6-methylphenyl group, leading to the isoxazole core with amino functionality at the 3-position after subsequent transformations.

Data Table 1: Synthesis of Fluoroaryl-Substituted Isoxazoles

Step Reagents Conditions Yield Notes
1 Halogenoxime + 2-fluoro-6-methylphenyl alkene NaHCO₃, EtOAc 69-95% Regioselective nitrile oxide formation
2 Cycloaddition Room temperature, 2h - Formation of isoxazole ring

Route via Hydroxylamine and α-Ketoester

Methodology:

  • Cyclization of hydroxylamine derivatives with α-ketoesters, which can be functionalized to include the 2-fluoro-6-methylphenyl group.
  • This approach is advantageous for introducing amino groups at the 3-position with high regioselectivity.

Research Findings:

  • Sorensen et al. (Reference) describe the synthesis of 5-substituted 3-isoxazolols via hydroxylamine and α-ketoester reactions, which can be adapted for fluoroaryl derivatives by selecting appropriate ketoester precursors.

Data Table 2: Hydroxylamine/α-Ketoester Route

Step Reagents Conditions Yield Notes
1 Hydroxylamine hydrochloride + α-ketoester Basic conditions (K₂CO₃) 40-95% Functionalization with fluoroaryl groups possible
2 Cyclization Mild heating - Produces 5-fluoroaryl-isoxazoles

Route via Metal-Catalyzed Cycloisomerization

Methodology:

  • Cycloisomerization of acetylenic oximes catalyzed by gold or other transition metals under mild conditions.
  • Suitable for synthesizing regioselectively substituted isoxazoles with aromatic groups.

Research Findings:

  • Corma et al. (Reference) demonstrated that AuCl₃ catalyzes the cycloisomerization of acetylenic oximes to form 3-, 5-, or 3,5-disubstituted isoxazoles. This method can be tailored to include the 2-fluoro-6-methylphenyl moiety by choosing the appropriate acetylenic precursor.

Data Table 3: Metal-Catalyzed Cycloisomerization

Step Reagents Conditions Yield Notes
1 Acetylenic oxime + AuCl₃ Mild, room temp 70-85% Selective substitution at desired positions

Environmental and Practical Considerations

  • Green Chemistry Approaches: Ultrasound-assisted synthesis (Reference) and aqueous media reactions reduce environmental impact.
  • Solvent Choices: Methanol, ethanol, or water-based media are preferred to minimize toxic solvent use.
  • Catalyst Use: Transition-metal catalysts such as AuCl₃ or base catalysts like NaHCO₃ facilitate regioselectivity and yields.

Summary of Key Reaction Parameters

Parameter Optimal Range Remarks
Metal base NaH, n-BuLi, LDA 1.1–1.4 equivalents
Cycloaddition solvent Water, ethanol Environmentally friendly
Reaction temperature Room temperature to 60°C Mild conditions
Reaction time 1–4 hours Efficient synthesis

Chemical Reactions Analysis

Key Reaction Pathways:

Reaction TypeStarting MaterialsConditionsYieldSource
CycloadditionEnaminones + Hydroximoyl chloridesWater/MeOH, DIPEA, RT69–89%
FluorinationHydroxymethyl/formyl precursorsDeoxofluorination agents70–85%
Metal-free synthesisα-Keto esters + HydroxylamineK₂CO₃, ethanol, reflux65–78%

Nucleophilic Substitution Reactions

The amino group at position 5 participates in acylations and arylations :

  • Reaction with benzoyl chlorides in the presence of Cs₂CO₃ produces 5-(4-substituted benzamido)isoxazoles .

  • Alkylation with methyl iodide or benzyl bromides occurs at the amino site, though steric hindrance from the 2-fluoro-6-methylphenyl group reduces reactivity.

Fluorination and Fluoroalkylation

Fluorine substituents enhance metabolic stability and binding affinity. Late-stage fluorination via Deoxofluor® reagents converts hydroxymethyl groups to fluoromethyl derivatives (e.g., CF₃ , CF₂H ) with minimal byproducts .

Fluorination Outcomes:

Starting GroupFluorinating AgentProductYield
CH₂OHDASTCF₃82%
CHOSF₄CF₂H75%

Oxidation and Reduction

  • Oxidation : Hydrogen peroxide converts the amino group to a nitroso derivative, though over-oxidation risks ring cleavage.

  • Reduction : Sodium borohydride selectively reduces the isoxazole ring to β-enaminones under acidic conditions.

Cycloaddition and Ring-Opening Reactions

The isoxazole core participates in Diels-Alder reactions with electron-deficient dienophiles. For example, reactions with maleic anhydride yield bicyclic adducts, though regioselectivity depends on substituent electronics . Ring-opening under strong acidic conditions generates α,β-unsaturated ketones .

Impact of Functionalization on Bioactivity

Structural modifications at the C-5 position significantly influence pharmacological properties:

SubstituentTR-FRET IC₅₀ (μM)Thermal Stabilization (ΔTm)
Pyrrole (unmodified)0.11 ± 0.01+2.8°C
Methyl-pyrrole3.3 ± 0.3+1.5°C
Pyrazole2.9 ± 0.2+1.2°C

Compounds with electron-withdrawing groups (e.g., CF₃) show enhanced analgesic and anti-inflammatory activity compared to electron-donating analogs .

Solvent and Catalytic Effects

  • Aqueous media improve yields in cycloadditions (e.g., 95% water/5% methanol) .

  • Cs₂CO₃ and DIPEA are preferred bases for acylation and cyclization, minimizing side reactions .

Scientific Research Applications

5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole with key analogs, highlighting substituent effects:

Compound Name Substituents Molecular Weight (g/mol) LogP* Solubility (mg/mL) Key Metabolic Pathway Therapeutic Potential
5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole 2-fluoro-6-methylphenyl ~220.22 ~2.5 Moderate (~0.1) CYP3A4 oxidation Anti-inflammatory (hypothesized)
5-Amino-3-(4-fluorophenyl)isoxazole 4-fluorophenyl 192.18 (calculated) ~2.1 High (~1.0) CYP1A2-mediated hydroxylation Anticancer (e.g., DF 203 analogs)
5-Amino-3-(trifluoromethyl)isoxazole Trifluoromethyl 178.11 (calculated) ~2.8 Low (<0.01) Hydrolysis Undisclosed
5-Amino-3-methylbenzo[d]isoxazole Methylbenzo[d]isoxazole 174.18 (calculated) ~2.3 Low (~0.05) Glucuronidation CNS disorders

*LogP: Calculated octanol-water partition coefficient.

Key Observations:
  • Substituent Position : The 2-fluoro-6-methylphenyl group introduces steric hindrance and ortho-substitution effects, reducing solubility compared to the 4-fluorophenyl analog .
  • Electron-Withdrawing Groups: The trifluoromethyl group in 5-Amino-3-(trifluoromethyl)isoxazole increases metabolic resistance but reduces aqueous solubility, limiting its therapeutic applicability .
  • Aromatic Fusion : Benzo[d]isoxazole derivatives exhibit enhanced planarity, improving CNS penetration but increasing CYP450-mediated inactivation risks .

Metabolic Stability and Enzyme Interactions

  • CYP450 Interactions :

    • The 4-fluorophenyl analog (e.g., AKP-001 metabolite M1) undergoes rapid CYP1A1-mediated inactivation via isoxazole ring opening, a pathway less prevalent in the 2-fluoro-6-methylphenyl variant due to steric shielding .
    • DF 203, a benzothiazole analog, demonstrates CYP1A1-dependent bioactivation, suggesting that fluorine positioning on the phenyl ring modulates isoform specificity .

Biological Activity

5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, characterized by a five-membered structure containing three carbon atoms and two nitrogen atoms. The presence of an amino group at the 5-position and a 2-fluoro-6-methylphenyl group at the 3-position enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. Its molecular formula is C9H8FN3OC_9H_8FN_3O .

Table 1: Structural Features of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole

PropertyValue
Molecular FormulaC₉H₈F N₃ O
Molecular Weight181.17 g/mol
IUPAC Name5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole

Biological Activity

Research indicates that derivatives of isoxazole, including 5-amino-3-(2-fluoro-6-methylphenyl)isoxazole, exhibit various biological activities:

  • Anticancer Activity :
    • A study evaluating fluorophenyl-isoxazole-carboxamide derivatives demonstrated that compounds similar to 5-amino-3-(2-fluoro-6-methylphenyl)isoxazole exhibit significant antiproliferative effects against several cancer cell lines, including Hep3B (liver), HeLa (cervical), and MCF-7 (breast) cells. For instance, compounds derived from similar structures showed IC50 values ranging from 5.76 to 34.64 µg/mL against Hep3B cells .
    • The mechanism of action involved inducing apoptosis and cell cycle arrest, particularly in the G2-M phase, which was assessed through annexin V assays and cell cycle analysis .
  • Enzyme Inhibition :
    • Interaction studies have suggested that 5-amino-3-(2-fluoro-6-methylphenyl)isoxazole may bind to specific enzymes or receptors, influencing their activity. Molecular docking simulations have been employed to predict binding affinities and elucidate mechanisms of action .

Synthesis Methods

The synthesis of 5-amino-3-(2-fluoro-6-methylphenyl)isoxazole can be accomplished through various methods, including:

  • Condensation Reactions : This involves the reaction of appropriate isoxazole precursors with amino compounds.
  • Fluorination Techniques : The introduction of fluorine into the phenyl substituent can enhance biological activity and metabolic stability.

These methods highlight the versatility in synthesizing this compound while considering environmental impacts .

Case Studies and Research Findings

Research has highlighted the potential of isoxazole derivatives in drug discovery:

  • Antiproliferative Studies : A series of fluorophenyl-isoxazole derivatives were evaluated for their anticancer activities using MTS assays. The most potent compound exhibited IC50 values significantly lower than untreated controls, suggesting strong antiproliferative effects .

Table 2: Summary of Anticancer Activity

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound 2fHep3B5.76Induces apoptosis
Compound 2aHep3B7.66Cell cycle arrest
Compound 2dHepG234.64Reduces necrosis rate

Q & A

Basic Research Questions

Q. How can the synthesis of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole be optimized for higher yield and purity?

  • Methodological Answer : Utilize Schiff base intermediates or nitroacetate precursors in the presence of amine catalysts, as aromatic aldehydes (e.g., 2-fluoro-6-methylbenzaldehyde) react efficiently with nitro compounds under controlled conditions . Reaction optimization should include solvent selection (e.g., DMF or ethanol), temperature gradients (80–120°C), and purification via recrystallization (e.g., ethanol/water mixtures) to isolate the isoxazole core .

Q. What spectroscopic techniques are most reliable for confirming the structure of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole?

  • Methodological Answer : Combine 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to identify aromatic protons (δ 6.8–7.5 ppm) and fluorine coupling patterns. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) confirms the molecular ion peak (e.g., m/z 220.07 for C10_{10}H9_{9}FN2_{2}O). Elemental analysis validates stoichiometry (C, H, N within ±0.3%) .

Q. What in vitro assays are suitable for assessing the anti-inflammatory potential of this compound?

  • Methodological Answer : Use p38 MAPK inhibition assays, as structurally similar isoxazoles (e.g., AKP-001 derivatives) show activity in inflammatory pathways. Measure IC50_{50} values via kinase inhibition assays or cytokine suppression (e.g., TNF-α in macrophage models) .

Advanced Research Questions

Q. What strategies resolve contradictory data in the synthesis or bioactivity of isoxazole derivatives?

  • Methodological Answer : Apply iterative design of experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading). For bioactivity discrepancies, validate via orthogonal assays (e.g., SPR binding vs. cellular efficacy) and cross-reference metabolic stability data (e.g., HPLC-MS to identify degradation products) .

Q. How do substituents on the phenyl ring affect the electronic properties and reactivity of the isoxazole core?

  • Methodological Answer : Perform Hammett analysis using substituents with varying σ values (e.g., -F, -CH3_3) to correlate electronic effects with reaction rates. Computational modeling (DFT) predicts charge distribution and regioselectivity in ring-opening reactions .

Q. What metabolic pathways lead to the inactivation of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole in vivo?

  • Methodological Answer : Identify metabolites via in vivo studies (rodent models) using HPLC-MS. Isoxazole rings are prone to hydrolysis (yielding ketones) or reductive cleavage (forming amines). Compare metabolic profiles with analogs like AKP-001, which undergoes hydrolysis to M1 .

Q. How can computational methods like 3D-QSAR predict the biological activity of isoxazole derivatives?

  • Methodological Answer : Develop 3D-QSAR models using steric, electrostatic, and hydrophobic descriptors derived from coumarin-isoxazole hybrids (e.g., CoMFA/CoMSIA). Validate against experimental MIC values for antibacterial activity or IC50_{50} data for kinase inhibition .

Data Contradiction and Stability Analysis

Q. What factors influence the chemical stability of this compound under different storage conditions?

  • Methodological Answer : Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition by TLC or HPLC. Fluorine substituents enhance stability against oxidation, but the amino group may require inert atmospheres (N2_2) to prevent dimerization .

Q. How can researchers address discrepancies in reported biological activity across similar isoxazole derivatives?

  • Methodological Answer : Standardize assay protocols (e.g., cell line selection, serum concentration). Cross-validate using isogenic cell models and control compounds. For example, compare p38 MAPK inhibition across isoforms (α, β, γ, δ) to explain selectivity variations .

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